2-amino-N-benzyl-3-methylbutanamide

Anticonvulsant MES seizure model PAAD

Researchers developing novel anticonvulsants often face scaffold limitations. This (R)-enantiomer is the founding PAAD, with validated MES ED50 of 15 mg/kg (i.p., mouse) and a rat protective index >45, surpassing phenobarbital. Purchase the enantiopure (R)-form to ensure stereochemical integrity and assay-ready performance. - MES ED50: 15 mg/kg; 1.47-fold more potent than phenobarbital. - Rat protective index >45: high oral safety margin. - Dual anticonvulsant & analgesic activity.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13244991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-3-methylbutanamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC=CC=C1)N
InChIInChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)
InChIKeyAPGFMIYGVANCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzyl-3-methylbutanamide: Prototypical PAAD Anticonvulsant


2‑Amino‑*N*‑benzyl‑3‑methylbutanamide, specifically the (R)‑enantiomer, is the founding member of the Primary Amino Acid Derivatives (PAADs) – *N′*‑benzyl 2‑substituted 2‑amino acetamides that lack the terminal *N*‑acetyl group present in Functionalised Amino Acids (FAAs) [REFS‑1]. It possesses a chiral α‑carbon bearing an isopropyl side‑chain, a free primary amine, and a benzylamide terminus, and has demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model as well as analgesic activity in the formalin model of neuropathic pain [REFS‑2][REFS‑3].

Prototypical (R)-PAAD tool compound Founding member of primary amino acid derivative chemotype
Supports anticonvulsant and neuropathic pain models Reported activity in MES and formalin assays
Stereochemical control: (R)-enantiomer essential Chiral α‑carbon; (S)-enantiomer lacks reported activity

Substitution Limitations for (R)-PAAD


PAADs and their N‑acetylated Functionalised Amino Acid (FAA) counterparts operate through distinct structure–activity relationships (SAR) that render them non‑interchangeable. PAAD anticonvulsant activity is exquisitely dependent on the electronic character of the 4′‑*N*′‑benzylamide substituent; electron‑withdrawing groups retain activity whereas electron‑donating groups abolish it, while FAA activity is insensitive to changes at this site [REFS‑1]. Moreover, optimal PAAD efficacy requires the (R)‑configuration at C(2) together with a hydrocarbon side‑chain; the corresponding (S)‑enantiomers and heteroatom‑substituted congeners exhibit dramatically reduced or no anticonvulsant protection [REFS‑2][REFS‑3]. Thus, replacing the (R)‑isopropyl PAAD with an N‑acetyl FAA analogue, the wrong enantiomer, or a C(2)‑heteroatom variant will compromise or eliminate the biological activity that has been validated for this compound.

Intended compound (R)-PAAD; free amine, benzylamide, isopropyl side-chain
Risk if substituted N‑acetyl FAA analogue — SAR profile shifts; terminal amide tolerance lost SAR divergence documented in parallel studies
Intended compound (R)-enantiomer (D‑amino acid configuration)
Risk if substituted (S)-enantiomer or racemate — expected loss of anticonvulsant activity Activity restricted to (R)-isomer per MES studies
Intended compound C(2)-hydrocarbon side-chain (isopropyl)
Risk if substituted C(2)-heteroatom variant — may not replicate hydrocarbon-side-chain activity Hydrocarbon requirement observed across PAAD series

Head-to-Head Evidence for (R)-PAAD


Anticonvulsant Potency vs. Phenobarbital in MES

In the maximal electroshock seizure (MES) test in mice (i.p. administration, time of peak effect 0.5 h), (R)‑*N*′‑benzyl 2‑amino‑3‑methylbutanamide ((R)‑3) exhibits an ED₅₀ of 15 mg kg⁻¹ (95 % CI 13–18 mg kg⁻¹) [REFS‑1]. This potency is 1.47‑fold greater than that of phenobarbital (ED₅₀ = 22 mg kg⁻¹), a widely used first‑generation antiepileptic drug evaluated in the same assay system [REFS‑2].

MES ED₅₀ vs Phenobarbital
Head‑to‑head
ED₅₀ 15 mg/kg (95% CI 13–18) vs 22 mg/kg
1.47× higher potency
Reported 1.47‑fold lower ED₅₀ in mouse MES model
i.p., Carworth Farms #1 mice, 0.5 h peak effect
Anticonvulsant MES seizure model PAAD

Protective Index Advantage in Rat Oral MES

In the rat oral (p.o.) MES model, (R)‑3 demonstrates a protective index (PI = TD₅₀/ED₅₀) greater than 45, the highest value among all PAADs evaluated in the same study. The nearest 4′‑substituted comparator, (R)‑17 (4′‑OCF₃), achieves a PI > 27, while (R)‑16 (3′‑OCF₃) displays a PI of only 4.3. (R)‑3 therefore provides at least a 1.67‑fold larger therapeutic window than the best‑performing substituted analog, and more than a 10‑fold advantage over the 3′‑OCF₃ derivative [REFS‑1].

Rat Oral Protective Index
Head‑to‑head
PI >45 (highest in PAAD set)
≥1.67× vs 4′‑OCF₃ analog
Reported protective index context; supports safety margin review
Rat p.o., TD₅₀>500 mg/kg, 0.25 h post‑dose
Protective index Rat MES model Neurotoxicity

Enantiomeric Specificity: (R)-Configuration Required

The anticonvulsant activity of 2‑amino‑*N*‑benzyl‑3‑methylbutanamide is strictly confined to the (R)‑enantiomer. Systematic SAR studies reveal that C(2)‑hydrocarbon PAADs possessing the D‑amino acid configuration ((R)‑stereoisomer) are potent anticonvulsants, whereas the corresponding (S)‑enantiomers lack significant seizure protection [REFS‑1][REFS‑2]. Within the reported MES dataset, only the (R)‑isomer gave quantifiable ED₅₀ values; the (S)‑enantiomer was either not reported or inactive [REFS‑3].

Enantiomer Activity
Class‑level
(R)-isomer active; (S)-isomer inactive
Activity restricted to (R)-enantiomer in MES model
Enantiomerically pure compounds derived from D‑/L‑valine
Stereochemistry Enantiomer PAAD

Terminal Amide Structural Tolerance vs. FAA

PAADs, exemplified by (R)‑3, tolerate a wide variety of substituents at the terminal amide position without loss of anticonvulsant activity, whereas the N‑acetylated FAA congeners are largely intolerant of structural changes at this site. This divergence is documented side‑by‑side in the same study: (R)‑3 retained meaningful activity upon modification of the benzylamide unit, while the corresponding FAA analogues lost efficacy [REFS‑1]. The structural permissiveness of PAADs at the terminal amide provides a verifiable synthetic advantage for tailoring pharmacokinetic and physicochemical properties while preserving potency.

Amide Substituent Tolerance
Class‑level
PAADs tolerate diverse substituents; FAA intolerant
Permissive SAR for terminal amide optimization
Parallel SAR study; mouse MES model
Structure–activity relationship PAAD vs FAA Lead optimisation

Dual Anticonvulsant and Pain-Attenuating Activity

Beyond its anticonvulsant profile, (R)‑isopropyl PAAD displays significant efficacy in the mouse formalin model of neuropathic pain, a property not shared by the FAA class. The companion (R)‑ethyl PAAD provided a formalin test ED₅₀ of 35 mg kg⁻¹ [REFS‑1], and the (R)‑isopropyl compound was reported to exhibit similarly excellent activity in the same model [REFS‑2]. This dual activity is a distinguishing feature of C(2)‑hydrocarbon PAADs compared with their N‑acetylated FAA counterparts, which lack significant pain‑attenuating properties.

Pain‑Attenuating Activity
Supporting evidence
Qualitative “excellent activity” in formalin test
Supports dual-model research application
Late‑phase formalin test, i.p.; FAA analogues lack activity
Neuropathic pain Formalin test Dual pharmacology

Application Scenarios for (R)-PAAD


PAAD SAR Reference Standard

With a fully characterised MES ED₅₀ of 15 mg kg⁻¹ (mouse, i.p.), a rat oral protective index >45, and a published systematic SAR map of its benzylamide substitution tolerance, (R)‑3 serves as an ideal reference compound for laboratories expanding the PAAD chemotype. Its high therapeutic index allows researchers to benchmark new analogues against a well‑defined safety–efficacy profile [REFS‑1].

Preclinical Anticonvulsant and Neurotoxicity Screening

Because (R)‑3 surpasses phenobarbital in potency by 1.47‑fold and exhibits the highest rat protective index among tested PAADs, it is particularly suited as a positive control or lead compound in rodent MES and neurotoxicity screening programmes where oral dosing safety margins are critical [REFS‑1][REFS‑2].

Enantioselective Synthesis of PAAD Building Blocks

The strict requirement for the (R)‑configuration for anticonvulsant activity makes (R)‑3 a valuable chiral template. Procurement of the enantiomerically pure (R)‑form enables synthetic diversification at the terminal amide while preserving stereochemical integrity and biological activity, directly linking building‑block quality to assay‑ready compound performance [REFS‑1].

Dual Anticonvulsant and Pain Drug Discovery

Given the documented dual efficacy in both the MES seizure model and the formalin neuropathic pain model, (R)‑3 can be deployed in integrated CNS drug discovery workflows that aim to identify compounds with combined anticonvulsant and analgesic properties, a strategy that is not accessible with the FAA scaffold [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
PAAD chemotype SAR expansion
Prototypical (R)-PAAD profile with mapped benzylamide tolerance
Benzylamide substitution and MES endpoint benchmarking
Rodent MES and neurotoxicity screening
Reported MES potency and protective index context
Comparative neurotoxicity endpoint review
Enantioselective PAAD building-block synthesis
Stereochemical control requirement: (R)-enantiomer
Enantiomeric purity and MES activity confirmation
Combined anticonvulsant and pain-attenuating CNS research
Dual-model activity profile
Formalin pain-attenuation endpoint alongside MES seizure protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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